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Compound of Interest

Compound Name: 4-Bromo-1-vinyl-1H-pyrazole

Cat. No.: B1282786 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
4-Bromo-1-vinyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in

medicinal chemistry. Its unique structure, featuring a reactive bromine atom at the C4-position

and a vinyl group at the N1-position, offers multiple avenues for synthetic diversification. The

pyrazole core is a privileged scaffold found in numerous biologically active compounds,

exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and

anticancer activities.[1][2] The bromine atom serves as a convenient handle for transition-

metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the

introduction of various aryl and heteroaryl substituents.[3][4][5][6] The vinyl group, while being a

stable protecting group, can also participate in various chemical transformations, including

cycloaddition reactions.[7] These features make 4-Bromo-1-vinyl-1H-pyrazole an invaluable

tool for the synthesis of novel drug candidates.

Synthetic Applications
The primary application of 4-Bromo-1-vinyl-1H-pyrazole in medicinal chemistry is as a key

intermediate in the synthesis of substituted pyrazole derivatives. The bromine atom at the 4-

position is readily displaced in cross-coupling reactions, allowing for the construction of

complex molecular architectures.
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The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-

carbon bonds. In the context of 4-Bromo-1-vinyl-1H-pyrazole, this reaction allows for the

introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the pyrazole ring.

This is particularly relevant in the development of kinase inhibitors, where specific aryl

substituents are often crucial for binding to the ATP-binding pocket of the target kinase.

Compound Class Target Kinase(s)
Example IC₅₀
Values (nM)

Reference

4-Amino-(1H)-

pyrazole derivatives
JAK1, JAK2, JAK3

Compound 3f: JAK1:

3.4, JAK2: 2.2, JAK3:

3.5

[8]

N,4-Di(1H-pyrazol-4-

yl)pyrimidin-2-amines
CDK2 Compound 15: Kᵢ = 5 [9]

Pyrazol-4-yl Urea

(AT9283)

Aurora A, Aurora B,

JAK2, Abl(T315I)

AT9283: Aurora A: 3,

Aurora B: 3
[10]

1-Aryl-4,5-dihydro-1H-

pyrazolo[3,4-

d]pyrimidin-4-ones

CDK2, CDK4 Low micromolar range [11]

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura
Coupling of 4-Bromo-1-vinyl-1H-pyrazole with
Arylboronic Acids
This protocol is a representative procedure adapted from established methods for the Suzuki-

Miyaura coupling of 4-bromopyrazoles.[4][5]

Materials:

4-Bromo-1-vinyl-1H-pyrazole (1.0 equiv)

Arylboronic acid (1.1 equiv)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1282786?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5066150/
https://www.mdpi.com/1420-3049/28/7/2951
https://pubs.acs.org/doi/abs/10.1021/jm800984v
https://pubmed.ncbi.nlm.nih.gov/15537345/
https://www.benchchem.com/product/b1282786?utm_src=pdf-body
https://www.benchchem.com/pdf/Head_to_head_comparison_of_Suzuki_coupling_protocols_for_pyrazole_synthesis.pdf
https://www.researchgate.net/figure/Suzuki-Miyaura-coupling-of-4H-Indazol-4-onesPyrazoles-with-aryl-boronic-acids-a-All_fig9_372707807
https://www.benchchem.com/product/b1282786?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

Triphenylphosphine (PPh₃, 0.08 equiv)

Sodium carbonate (Na₂CO₃, 2.0 equiv)

1,4-Dioxane

Water

Argon or Nitrogen gas

Schlenk tube or similar reaction vessel

Procedure:

To a Schlenk tube, add 4-Bromo-1-vinyl-1H-pyrazole, the corresponding arylboronic acid,

sodium carbonate, palladium(II) acetate, and triphenylphosphine.

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-

1-vinyl-1H-pyrazole.
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Protocol 2: Diels-Alder Reaction of 4-Bromo-1-vinyl-1H-
pyrazole with N-Phenylmaleimide
The vinyl group of 4-Bromo-1-vinyl-1H-pyrazole can act as a diene in Diels-Alder reactions,

although its reactivity may be influenced by the electron-withdrawing nature of the

bromopyrazole ring.[7]

Materials:

4-Bromo-1-vinyl-1H-pyrazole (1.0 equiv)

N-Phenylmaleimide (1.2 equiv)

Toluene or xylene

Reflux condenser

Inert atmosphere (Argon or Nitrogen)

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-1-vinyl-1H-
pyrazole and N-phenylmaleimide in toluene.

Flush the flask with an inert gas.

Heat the reaction mixture to reflux (approximately 110 °C for toluene).

Monitor the reaction for the formation of the cycloadduct by TLC or LC-MS. Note that

prolonged reaction times may be necessary, and yields may be modest.[7]

After completion or when no further conversion is observed, cool the reaction mixture to

room temperature.

Remove the solvent under reduced pressure.

Purify the residue by column chromatography to isolate the Diels-Alder adduct.
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Biological Significance and Signaling Pathways
Derivatives of 4-Bromo-1-vinyl-1H-pyrazole, particularly those synthesized via Suzuki-

Miyaura coupling, have shown significant potential as inhibitors of various protein kinases.

Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark

of many diseases, including cancer.

Kinase Inhibition and the JAK/STAT Signaling Pathway
Many pyrazole-based compounds are potent inhibitors of the Janus kinase (JAK) family of

enzymes.[8] The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines

and growth factors to the nucleus, thereby regulating gene expression involved in cell

proliferation, differentiation, and immune responses. Aberrant activation of this pathway is

implicated in various cancers and inflammatory diseases.

Below is a diagram illustrating the general mechanism of action for a pyrazole-based JAK

inhibitor.
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Click to download full resolution via product page

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

Experimental Workflow
The general workflow for utilizing 4-Bromo-1-vinyl-1H-pyrazole in a drug discovery program

involves several key stages, from initial synthesis to biological evaluation.
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Caption: A typical workflow for the development of kinase inhibitors.
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Conclusion
4-Bromo-1-vinyl-1H-pyrazole is a highly valuable and versatile building block for the synthesis

of medicinally relevant compounds. Its utility in constructing diverse libraries of substituted

pyrazoles via robust and efficient cross-coupling reactions makes it an important tool in modern

drug discovery, particularly in the pursuit of novel kinase inhibitors for the treatment of cancer

and other diseases. The straightforward functionalization of this scaffold allows for the fine-

tuning of pharmacological properties, leading to the identification of potent and selective drug

candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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